molecular formula C9H13ClN4 B1465291 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine CAS No. 1261350-37-1

2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1465291
CAS No.: 1261350-37-1
M. Wt: 212.68 g/mol
InChI Key: OUBNTDTXGFVJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methylpiperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for a specific period, usually several hours, to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield a variety of aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents.

    Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials and chemicals.

    Industrial Applications: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The chlorine atom and the piperazine ring play crucial roles in binding to the target molecules, thereby modulating their activity. The compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-methylpiperazin-1-yl)pyrimidine
  • 2-Chloro-4-(2-ethylpiperazin-1-yl)pyrimidine
  • 2-Chloro-4-(2,6-dimethylpiperazin-1-yl)pyrimidine

Comparison

Compared to similar compounds, 2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine exhibits unique properties due to the presence of the 2-methylpiperazine moiety. This structural feature can influence the compound’s reactivity, binding affinity, and pharmacological activity. The specific substitution pattern on the piperazine ring can also affect the compound’s solubility, stability, and overall bioavailability.

Properties

IUPAC Name

2-chloro-4-(2-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-7-6-11-4-5-14(7)8-2-3-12-9(10)13-8/h2-3,7,11H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBNTDTXGFVJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine
Reactant of Route 6
2-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.